![molecular formula C7H9NO2 B3110440 (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1799615-79-4](/img/structure/B3110440.png)
(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants used, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also studied in this analysis .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Chemical properties include reactivity, acidity or basicity, and stability .Scientific Research Applications
Antibacterial Agents
(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one and its analogues have been researched for their potential as antibacterial agents. A study by Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups and found them to have significant in vitro and in vivo antibacterial activity, surpassing that of enoxacin in some instances (Egawa et al., 1984).
Synthesis of Pyrrolidin-2-ones
Research by Mattern (1996) demonstrates the utility of (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in the synthesis of N-substituted pyrrolidin-2-ones. This work focused on the unexpected dehydration during the synthesis of microcolin analogues, leading to the stereospecific synthesis of several N-protected pyrrolidin-2-ones (Mattern, 1996).
Catalytic Substrate Oxidation
Patton and Drago (1993) explored the use of N-methylpyrrolidinone, a related compound, in a catalytic cycle for substrate oxidation. This study is relevant as it delves into the regenerative hydroperoxide system involving compounds similar to (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (Patton & Drago, 1993).
Novel Antitumor and Antimicrobial Synthesis
A study by Azmy et al. (2018) on microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones highlights the role of (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in the creation of potential therapeutic agents. Their work underscores the compound's significance in creating high-purity, high-yield products under eco-friendly conditions (Azmy et al., 2018).
Organic Synthesis Applications
The utility of N-methylpyrrolidin-2-one hydrotribromide, closely related to (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, in various organic synthesis reactions is discussed by Jain and Sain (2010). They emphasize its environmentally friendly character and broad applicability across different organic synthesis processes (Jain & Sain, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJOSOCBDGSTIJ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@](C1=O)(C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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